molecular formula C11H20N2O5 B595935 Boc-D-beta-homoglutamine CAS No. 1313054-48-6

Boc-D-beta-homoglutamine

Cat. No.: B595935
CAS No.: 1313054-48-6
M. Wt: 260.29
InChI Key: DAUHTFNYHSOVRQ-SSDOTTSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-beta-homoglutamine typically involves the protection of the amino group of D-beta-homoglutamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP) or triethylamine (TEA) in an organic solvent like dichloromethane (DCM) . The reaction is usually carried out at room temperature and yields the desired Boc-protected compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure the highest possible yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Boc-D-beta-homoglutamine primarily involves its role as a protected amino acid derivative. The Boc group prevents unwanted reactions during synthesis, allowing for the selective modification of the amino group. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-D-beta-homoglutamine is unique due to its specific structure and the presence of the Boc protective group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .

Properties

IUPAC Name

(3R)-6-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7(6-9(15)16)4-5-8(12)14/h7H,4-6H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUHTFNYHSOVRQ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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